![molecular formula C11H18N3O5P B14348002 3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) CAS No. 91747-69-2](/img/structure/B14348002.png)
3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) is a chemical compound that features a piperidine ring, a phosphoryl group, and two oxazolidinone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the piperidine and oxazolidinone rings can interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.
Oxazolidinone derivatives: These compounds contain the oxazolidinone ring and are known for their antibacterial properties.
Uniqueness: 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
91747-69-2 |
|---|---|
Formule moléculaire |
C11H18N3O5P |
Poids moléculaire |
303.25 g/mol |
Nom IUPAC |
3-[(2-oxo-1,3-oxazolidin-3-yl)-piperidin-1-ylphosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H18N3O5P/c15-10-13(6-8-18-10)20(17,12-4-2-1-3-5-12)14-7-9-19-11(14)16/h1-9H2 |
Clé InChI |
ARUMDGNCVLOXRW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(N2CCOC2=O)N3CCOC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



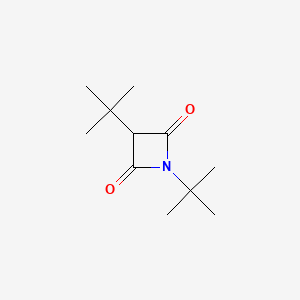

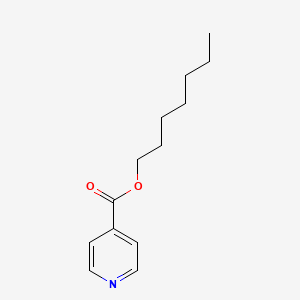

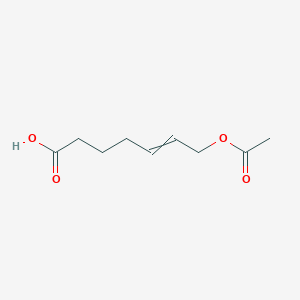
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
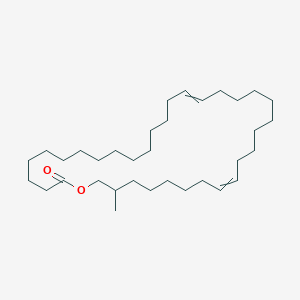
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
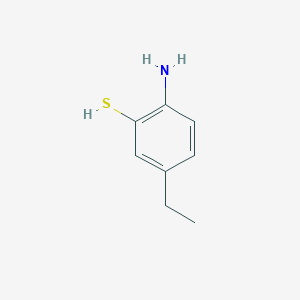
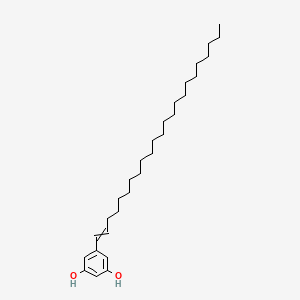
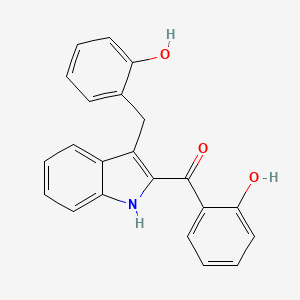

![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
